Antiproliferative Activity Against Human Cancer Cell Lines: Neobractatin vs. Bractatin
Neobractatin (Compound 24) exhibited superior antiproliferative potency compared to its close structural analog bractatin (Compound 23) when tested in parallel against human cancer cell lines HepG2, T98, and MCF‑7 [1]. While both compounds were active, NBT consistently demonstrated lower IC₅₀ values across all three cell lines, with the most pronounced difference observed in the T98 glioblastoma cell line.
| Evidence Dimension | Antiproliferative potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | HepG2: 3.21 ± 1.00; T98: 3.55 ± 0.58; MCF‑7: 6.27 ± 1.03 |
| Comparator Or Baseline | Bractatin: HepG2: 5.39 ± 1.58; T98: 6.21 ± 1.10; MCF‑7: 6.94 ± 1.14 |
| Quantified Difference | NBT IC₅₀ values were 1.7‑ to 1.8‑fold lower than bractatin across the panel. |
| Conditions | MTT assay; HepG2 (hepatocellular carcinoma), T98 (glioblastoma), MCF‑7 (breast adenocarcinoma); 48 h treatment. |
Why This Matters
This direct comparator data enables procurement teams to select NBT over bractatin for assays where a 1.7‑ to 1.8‑fold increase in potency is scientifically or economically meaningful.
- [1] Xue Q, et al. Prenylated xanthones and benzophenones from the fruits of Garcinia bracteata and their potential antiproliferative and anti‑inflammatory activities. Bioorg Chem. 2020;104:104272. doi:10.1016/j.bioorg.2020.104272. View Source
